molecular formula C20H17BrN2O4 B2397945 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide CAS No. 537682-70-5

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide

Cat. No.: B2397945
CAS No.: 537682-70-5
M. Wt: 429.27
InChI Key: BVMCOZDPPLEJAD-SSDVNMTOSA-N
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Description

N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide is a hydrazide derivative characterized by three key structural motifs:

  • A substituted benzylidene group: The 3-bromo-4-hydroxy-5-methoxyphenyl moiety introduces steric bulk, electron-withdrawing (Br), and electron-donating (OH, OMe) effects.
  • A naphthalen-1-yloxy group: This aromatic system contributes to π-π stacking interactions and enhances lipophilicity.
  • A hydrazide backbone: The –NH–N=C– linkage facilitates hydrogen bonding and planarity, critical for biological activity .

Properties

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4/c1-26-18-10-13(9-16(21)20(18)25)11-22-23-19(24)12-27-17-8-4-6-14-5-2-3-7-15(14)17/h2-11,25H,12H2,1H3,(H,23,24)/b22-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMCOZDPPLEJAD-SSDVNMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=CC3=CC=CC=C32)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=CC3=CC=CC=C32)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide typically involves a multi-step reaction sequence:

  • Formation of the aldehyde: : The starting material, 3-bromo-4-hydroxy-5-methoxybenzaldehyde, is synthesized through the bromination of a methoxyphenol derivative.

  • Condensation Reaction: : The aldehyde is reacted with 2-(naphthalen-1-yloxy)acetohydrazide under acidic or basic conditions to yield the target compound. This step often requires a solvent like ethanol or methanol and a catalyst like acetic acid or pyridine.

Industrial Production Methods: For large-scale production, continuous flow reactors may be employed to optimize reaction conditions, ensure consistent product quality, and increase yield. This approach minimizes batch-to-batch variability and enhances process efficiency.

Chemical Reactions Analysis

Types of Reactions: N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide can participate in various chemical reactions:

  • Oxidation: : This compound can undergo oxidation at the hydroxyl group, potentially forming a quinone-like structure.

  • Reduction: : The hydrazide moiety can be reduced to form corresponding amines.

  • Substitution: : The bromine atom in the phenyl ring can be substituted with nucleophiles, introducing different functional groups.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are common reducing agents.

  • Substitution: : Nucleophilic substitution typically involves reagents like sodium methoxide or sodium ethoxide.

Major Products: The major products from these reactions vary:

  • Oxidation: : Quinone derivatives.

  • Reduction: : Amines.

  • Substitution: : Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of hydrazides, including N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics .

Antioxidant Properties

The compound has shown promise as an antioxidant. Studies have demonstrated that hydrazone derivatives can scavenge free radicals, which are implicated in oxidative stress-related diseases. The presence of the methoxy and hydroxy groups in the structure enhances its electron-donating ability, contributing to its antioxidant capacity .

Anti-inflammatory Effects

This compound has been evaluated for anti-inflammatory effects. In vitro studies have reported that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for further research in inflammatory disease treatments .

Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest, indicating its potential as an anticancer agent .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Sensor Development

Due to its chemical properties, this compound is also being explored for use in sensor technology. Its capacity to interact with various analytes could be harnessed for developing sensitive and selective sensors for environmental monitoring or clinical diagnostics .

Spectroscopic Analysis

The structural characteristics of this compound allow it to be effectively analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide valuable information regarding the molecular structure and dynamics of the compound .

Chromatographic Techniques

This compound can also be utilized in chromatographic methods for separation and analysis of complex mixtures. Its unique properties facilitate its use as a standard or reference material in high-performance liquid chromatography (HPLC) applications .

Mechanism of Action

The biological activity of N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide is attributed to its ability to interact with specific molecular targets. The brominated phenyl group and hydrazide linkage play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The naphthalenyloxy moiety provides structural stability and enhances lipophilicity, facilitating cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects
Compound Name Benzylidene Substituents Acetohydrazide Substituents Key Differences
Target Compound 3-Br, 4-OH, 5-OMe Naphthalen-1-yloxy Reference compound for comparison
N′-[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy)acetohydrazide 4-OH Naphthalen-2-yloxy - Lacks Br and OMe; naphthyloxy at position 2 instead of 1.
- Exhibits strong intramolecular hydrogen bonding (O–H···N), enhancing stability.
(E)-N’-(5-Bromo-2-hydroxybenzylidene)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide 5-Br, 2-OH 4-Phenyl-1,2,3-triazol-1-yl - Br at position 5 (vs. 3); triazole instead of naphthyloxy.
- Reduced π-π stacking potential but increased hydrogen-bonding sites.
N′-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 5-Br, 2-OMe Triazolylsulfanyl - Br at position 5; triazolylsulfanyl group introduces sulfur-based interactions.
- Higher logP due to methylphenyl substitution.

Key Observations :

  • Bromine Position : Bromine at position 3 (target) vs. 5 () alters electronic distribution and steric interactions. The 3-Br group in the target compound may hinder rotation, enhancing planarity .
  • Naphthyloxy vs. Triazole : The naphthalen-1-yloxy group in the target compound offers stronger π-π stacking than triazole or sulfanyl groups in analogues .

Activity Trends :

  • Electron-Withdrawing Groups (Br, NO₂): Enhance binding to hydrophobic pockets and improve metabolic stability.
Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight ~445 g/mol ~350 g/mol ~520 g/mol
logP (Predicted) ~3.8 ~2.5 ~4.2
Hydrogen Bond Donors 2 (OH, NH) 2 (OH, NH) 1 (NH)
Planarity High (E-configuration) Moderate Low (bulky triazole)

Implications :

  • The target’s higher logP vs.

Biological Activity

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-(naphthalen-1-yloxy)acetohydrazide. The reaction conditions, including solvent choice and temperature, can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Research indicates that derivatives of hydrazides, including this compound, exhibit varying degrees of antimicrobial activity.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against B. subtilisReference
This compoundTBDTBD
N-[3-chloro-2-oxo-4-(4-substitutedphenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy)acetamides16 - 64TBD
Acylhydrazones from combinatorial chemistry13 - 365TBD

The minimum inhibitory concentration (MIC) values indicate that while some related compounds show promising antibacterial effects, further studies are needed to establish the efficacy of this compound specifically.

Anticancer Potential

In addition to antimicrobial properties, compounds similar to this compound have been evaluated for their anticancer activity. Studies suggest that hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Study: Anticancer Activity

A study evaluating a series of hydrazone derivatives found that certain structural modifications significantly enhanced cytotoxicity against human cancer cell lines. The presence of electron-withdrawing groups, such as bromine and methoxy groups, was associated with increased activity, likely due to enhanced interaction with cellular targets.

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic application. Preliminary assessments indicate that it may exhibit acute toxicity if ingested, necessitating further toxicological studies to evaluate its safety in vivo.

Q & A

Basic: What are the standard synthetic routes for preparing N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide?

Methodological Answer:
The synthesis typically involves a two-step process:

Condensation reaction : Reacting 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-(naphthalen-1-yloxy)acetohydrazide under reflux in ethanol or methanol, catalyzed by glacial acetic acid. This forms the hydrazone bond via nucleophilic addition-elimination .

Purification : Recrystallization using ethanol or chromatography (e.g., silica gel) to isolate the product. Yield optimization requires precise control of reaction time (6–12 hours), temperature (70–80°C), and stoichiometric ratios (1:1.2 aldehyde to hydrazide) .

Basic: How is the structural confirmation of this compound validated in academic research?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm for the imine (CH=N) proton, δ 6.5–7.8 ppm for aromatic protons (naphthyl and phenyl groups), and δ 3.8–4.2 ppm for methoxy (-OCH₃) protons.
    • ¹³C NMR : Signals at ~160 ppm (C=O), ~145 ppm (CH=N), and 105–135 ppm for aromatic carbons .
  • IR spectroscopy : Bands at ~3200 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (C=O), and ~1590 cm⁻¹ (C=N) .
  • Elemental analysis : Matching experimental C, H, N percentages with theoretical values (e.g., C: ~58%, H: ~4%, N: ~7%) .

Advanced: What crystallographic strategies are employed to resolve contradictions in reported bond lengths and angles?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Using SHELX software (SHELXL for refinement) to determine precise molecular geometry. Key parameters include R-factors (<0.05) and residual electron density maps to validate hydrogen bonding (e.g., O-H⋯N interactions) .
  • ORTEP-III : For visualizing thermal ellipsoids and detecting anisotropic displacement anomalies, especially around the bromine and methoxy groups .
  • Comparative analysis : Cross-referencing with Cambridge Structural Database (CSD) entries (e.g., VAZYAY, ZUTTUG) to resolve discrepancies in torsion angles or packing motifs .

Advanced: How can researchers address contradictory bioassay results in antimicrobial studies?

Methodological Answer:

  • Dose-response standardization : Use MIC (Minimum Inhibitory Concentration) assays with consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) and positive controls (e.g., ciprofloxacin) to minimize variability .
  • Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to bacterial targets (e.g., DNA gyrase) and validate via enzyme inhibition assays .
  • Statistical validation : Apply ANOVA or t-tests to compare replicates (n ≥ 3) and identify outliers due to solvent impurities (e.g., DMSO >1% causing cytotoxicity) .

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

  • HPLC : Reverse-phase C18 column, mobile phase (acetonitrile:water = 70:30), UV detection at 254 nm. Purity >95% is required for biological testing .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via LC-MS for hydrolytic byproducts (e.g., cleavage of hydrazone bond) .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound’s anti-inflammatory properties?

Methodological Answer:

  • Functional group modulation :
    • Replace the bromine atom with Cl or F to alter electron-withdrawing effects and improve membrane permeability .
    • Introduce sulfonyl groups to enhance COX-2 selectivity .
  • In silico QSAR modeling : Use Schrödinger Suite to correlate logP values (<3.5) with reduced hepatotoxicity .

Advanced: What experimental and computational approaches resolve electronic structure contradictions in redox behavior?

Methodological Answer:

  • Cyclic voltammetry : Scan potentials from -1.5 to +1.5 V (vs. Ag/AgCl) in DMF to identify reduction peaks (~-0.8 V for C=N group) and oxidation peaks (~+1.2 V for naphthoxy moiety) .
  • DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis set to map HOMO-LUMO gaps and predict redox-active sites .

Basic: How is the compound’s solubility profile characterized for in vitro assays?

Methodological Answer:

  • Shake-flask method : Dissolve in DMSO (stock solution: 10 mM), then dilute in PBS (pH 7.4) or cell culture media. Measure solubility via UV-Vis at λ_max (~300 nm) .
  • LogP determination : HPLC retention time correlation with octanol-water partitioning (logP ~2.8 indicates moderate lipophilicity) .

Advanced: What strategies mitigate signal overlap in NMR spectra due to complex aromatic systems?

Methodological Answer:

  • 2D NMR :
    • HSQC : Correlate ¹H-¹³C signals to resolve overlapping aromatic protons (e.g., naphthyl vs. phenyl groups) .
    • NOESY : Identify spatial proximity between methoxy protons and adjacent aromatic hydrogens .
  • Variable temperature NMR : Conduct at 298 K and 323 K to sharpen broad signals caused by slow conformational exchange .

Advanced: How do crystallographic packing interactions influence the compound’s bioavailability?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H⋯O, π-π stacking) using CrystalExplorer. High π-π interactions (e.g., naphthyl groups) correlate with low solubility .
  • Polymorph screening : Use solvent-drop grinding to isolate metastable forms with improved dissolution rates (e.g., Form II vs. Form I) .

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